molecular formula C24H23NO2 B11815685 3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B11815685
M. Wt: 357.4 g/mol
InChI Key: HDOAWHDGWAGPFR-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C24H23NO2 and a molecular weight of 357.45 g/mol This compound is known for its unique structure, which includes a quinoline core fused with a cyclopentane ring and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the condensation of 4-tert-butylbenzaldehyde with a cyclopenta[b]quinoline derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the quinoline or phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

    Substitution: Substituted quinoline derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • 4-tert-butylphenylboronic acid

Uniqueness

3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is unique due to its specific structural features, including the quinoline core and the tert-butylphenyl group

Properties

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C24H23NO2/c1-24(2,3)17-11-8-15(9-12-17)14-16-10-13-19-21(23(26)27)18-6-4-5-7-20(18)25-22(16)19/h4-9,11-12,14H,10,13H2,1-3H3,(H,26,27)

InChI Key

HDOAWHDGWAGPFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

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